molecular formula C16H17N5O3S2 B2572867 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 905765-28-8

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2572867
CAS No.: 905765-28-8
M. Wt: 391.46
InChI Key: LUTQTDHTECNRIR-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves several steps:

  • Initial Formation: : Starting from 2,4-dimethoxyphenyl acetic acid, the carboxylic group is converted to a corresponding acyl chloride using thionyl chloride.

  • Amide Formation: : This acyl chloride is then reacted with 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol to form the final compound. The reaction often occurs under mild acidic or basic conditions to promote the formation of the amide bond.

Industrial Production Methods

While specific industrial methods might vary, they generally follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Industrial processes also focus on efficient reaction times and the use of scalable equipment.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation and reduction reactions, particularly at the thiol and amino groups.

  • Substitution Reactions: : The aromatic rings and the triazole moiety provide sites for electrophilic and nucleophilic substitution reactions.

  • Hydrolysis: : The amide bond may undergo hydrolysis under strong acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride are typical.

  • Substitution: : Halogenating agents and nucleophiles like hydroxyl groups or amines.

  • Hydrolysis: : Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced thiol and amino functionalities.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst or ligand in organic synthesis due to its thiol and triazole functionalities.

  • Material Science: : Incorporated in the design of new materials with specific electronic properties.

Biology and Medicine

  • Antimicrobial Agents: : Potential as a scaffold for developing antimicrobial drugs.

  • Enzyme Inhibition: : Explored for its potential to inhibit specific enzymes involved in various diseases.

Industry

  • Agricultural Chemicals: : Used in the synthesis of compounds with pesticidal properties.

  • Polymer Chemistry: : As a monomer or co-monomer in the synthesis of specialized polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide: : Similar structure with a phenyl group instead of a thiophene.

  • 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide: : Furan replaces the thiophene moiety.

  • 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide: : Pyridine replaces thiophene.

Uniqueness

The thiophene ring in 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide imparts distinct electronic properties that influence its chemical reactivity and biological activity. This differentiates it from its analogs with phenyl, furan, or pyridine rings, offering unique interactions with biological targets and diverse applications.

Conclusion

This compound stands out due to its intricate structure and versatile applications in various fields. From synthesis to potential medical uses, this compound exemplifies the fascinating interplay between chemistry and biology.

Any other topics or follow-ups?

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-23-10-5-6-11(12(8-10)24-2)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTQTDHTECNRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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